6-Iodo-5-methyl-1-hexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-5-methyl-1-hexene is an organic compound characterized by the presence of an iodine atom attached to the sixth carbon of a hexene chain, with a methyl group on the fifth carbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-5-methyl-1-hexene typically involves the iodination of 5-methyl-1-hexene. This can be achieved through the reaction of 5-methyl-1-hexene with iodine in the presence of a catalyst or under specific conditions that facilitate the addition of the iodine atom to the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-5-methyl-1-hexene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the double bond or the iodine atom can lead to the formation of different saturated or partially saturated compounds.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or ozone can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products:
Substitution: Products include azido or cyano derivatives.
Oxidation: Products may include epoxides or alcohols.
Reduction: Products include alkanes or partially reduced alkenes.
Scientific Research Applications
6-Iodo-5-methyl-1-hexene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Iodo-5-methyl-1-hexene in chemical reactions involves the reactivity of the iodine atom and the double bond. The iodine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
6-Iodo-1-hexene: Similar structure but lacks the methyl group on the fifth carbon.
5-Iodo-1-hexene: Iodine atom is on the fifth carbon instead of the sixth.
6-Bromo-5-methyl-1-hexene: Bromine atom instead of iodine.
Uniqueness: 6-Iodo-5-methyl-1-hexene is unique due to the specific positioning of the iodine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted chemical syntheses and specialized applications .
Properties
Molecular Formula |
C7H13I |
---|---|
Molecular Weight |
224.08 g/mol |
IUPAC Name |
6-iodo-5-methylhex-1-ene |
InChI |
InChI=1S/C7H13I/c1-3-4-5-7(2)6-8/h3,7H,1,4-6H2,2H3 |
InChI Key |
HUIKIYCEFBWBKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.